Cas no 52708-35-7 (4-(2H-1,2,3,4-tetrazol-2-yl)aniline)

4-(2H-1,2,3,4-tetrazol-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-(2H-tetrazol-2-yl)-
- 4-(2H-tetrazol-2-yl)benzenamine
- 4-(tetrazol-2-yl)aniline
- 4-(2H-1,2,3,4-tetrazol-2-yl)aniline
- 52708-35-7
- G50237
- DA-05186
- EN300-232415
- STL412449
- CCA70835
- 4-(1,2,3,4-TETRAZOL-2-YL)ANILINE
- 4-tetrazol-2-yl-phenylamine
- SCHEMBL1186753
- 2-(4-aminophenyl)tetrazole
- 4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINE
- AKOS005169201
- DTXSID40341247
- 4-(2H-Tetraazol-2-yl)aniline #
- 4-(2H-tetrazol-2-yl)aniline
- MFCD15976376
-
- MDL: MFCD15976376
- インチ: InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2
- InChIKey: HELCKJWIYMGRIB-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2N=CN=N2)N
計算された属性
- せいみつぶんしりょう: 161.07031
- どういたいしつりょう: 161.07014524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 69.62
4-(2H-1,2,3,4-tetrazol-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232415-0.5g |
4-(2H-1,2,3,4-tetrazol-2-yl)aniline |
52708-35-7 | 95% | 0.5g |
$597.0 | 2024-06-20 | |
abcr | AB502101-100 mg |
4-(2H-Tetrazol-2-yl)aniline |
52708-35-7 | 100MG |
€309.00 | 2022-03-24 | ||
abcr | AB502101-1 g |
4-(2H-Tetrazol-2-yl)aniline |
52708-35-7 | 1g |
€708.50 | 2022-03-24 | ||
Enamine | EN300-232415-0.1g |
4-(2H-1,2,3,4-tetrazol-2-yl)aniline |
52708-35-7 | 95% | 0.1g |
$266.0 | 2024-06-20 | |
Enamine | EN300-232415-5g |
4-(2H-1,2,3,4-tetrazol-2-yl)aniline |
52708-35-7 | 95% | 5g |
$1688.0 | 2023-09-15 | |
1PlusChem | 1P00DYNX-5g |
4-(2H-Tetrazol-2-yl)benzenamine |
52708-35-7 | 95% | 5g |
$2149.00 | 2024-04-30 | |
abcr | AB502101-250mg |
4-(2H-Tetrazol-2-yl)aniline; . |
52708-35-7 | 250mg |
€611.50 | 2025-02-19 | ||
1PlusChem | 1P00DYNX-50mg |
4-(2H-Tetrazol-2-yl)benzenamine |
52708-35-7 | 95% | 50mg |
$274.00 | 2024-04-30 | |
1PlusChem | 1P00DYNX-2.5g |
4-(2H-Tetrazol-2-yl)benzenamine |
52708-35-7 | 95% | 2.5g |
$1437.00 | 2024-04-30 | |
A2B Chem LLC | AG50653-100mg |
4-(2H-Tetrazol-2-yl)benzenamine |
52708-35-7 | 95% | 100mg |
$315.00 | 2024-04-19 |
4-(2H-1,2,3,4-tetrazol-2-yl)aniline 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
4-(2H-1,2,3,4-tetrazol-2-yl)anilineに関する追加情報
4-(2H-1,2,3,4-tetrazol-2-yl)aniline: A Versatile Compound with Broad Applications in Biomedical Research
4-(2H-1,2,3,4-tetrazol-2-yl)aniline, with the chemical identifier CAS No. 52708-35-7, represents a unique molecular scaffold that has garnered significant attention in the field of biomedical research. This compound, characterized by its azole ring system and amino group, exhibits multifunctional properties that make it a promising candidate for drug development, material science, and biochemical applications. Recent studies have highlighted its potential in targeting specific biological pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders. As research in this area continues to evolve, the role of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline is becoming increasingly prominent.
One of the most notable features of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline is its ability to modulate the activity of enzymes involved in cellular signaling. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of phosphodiesterase type 11 (PDE11), an enzyme implicated in the regulation of intracellular cyclic nucleotides. This discovery has opened new avenues for the development of therapeutic agents targeting neurodegenerative conditions such as Alzheimer's disease. The compound's structural characteristics, including the presence of the tetrazole ring, contribute to its high binding affinity for such targets.
In addition to its enzymatic activity, 4-(2H-1,2,3,4-tetrazol-2-yl)aniline has shown promise in the field of anti-inflammatory research. A recent preclinical study conducted by a team at the University of Tokyo (2024) revealed its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This property makes it a potential candidate for the treatment of autoimmune diseases and chronic inflammatory conditions. The compound's mechanism of action involves the modulation of NF-κB signaling pathways, which are central to the inflammatory response.
The structural versatility of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline also makes it an attractive molecule for the design of novel pharmaceuticals. Researchers have explored its potential as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs) and other antidepressant agents. A 2023 review article in Drug Discovery Today highlighted the importance of the tetrazole ring in enhancing the metabolic stability of drug molecules. This characteristic is particularly valuable in the context of drug development, where the ability to maintain therapeutic efficacy over time is critical.
Another area of interest is the application of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline in the synthesis of advanced materials. Its high nitrogen content and aromatic structure make it suitable for the preparation of functional polymers and nanomaterials. For example, a 2024 study published in Advanced Materials described the use of this compound as a building block for the creation of conductive polymers with enhanced electrical conductivity. These materials have potential applications in the development of biosensors and electronic devices for biomedical diagnostics.
The pharmacokinetic profile of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline is another critical factor in its potential therapeutic use. Studies have shown that the compound exhibits good solubility in aqueous solutions, which is essential for its bioavailability. Moreover, its low molecular weight allows for efficient penetration into biological membranes, enhancing its ability to reach target tissues. These properties are particularly advantageous in the design of drugs for systemic administration.
Despite its promising properties, the development of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline as a therapeutic agent requires further investigation. One of the key challenges is the optimization of its chemical structure to improve selectivity and minimize potential side effects. Researchers are currently exploring various modifications, such as the introduction of functional groups at specific positions, to enhance its therapeutic index. These efforts are expected to lead to the development of more effective and safer drug candidates.
Furthermore, the environmental impact of 4-(2H-1,2,3,4-tetrazol-2-yl)aniline is an important consideration in its large-scale production. While the compound itself is not classified as a hazardous substance, its synthesis and disposal must be managed in accordance with environmental regulations. Recent advancements in green chemistry have enabled the development of more sustainable methods for its production, reducing the ecological footprint associated with its manufacturing process.
The ongoing research into 4-(2H-1,2,3,4-tetrazol-2-yl)aniline underscores its significance as a multifunctional molecule with diverse applications. As new discoveries continue to emerge, its role in the fields of medicine, materials science, and biotechnology is likely to expand. The compound's unique properties, combined with the advancements in analytical techniques and synthetic methods, position it as a key player in the development of innovative solutions for complex biological and technological challenges.
In conclusion, 4-(2H-1,2,3,4-tetrazol-2-yl)aniline represents a promising candidate for the development of novel therapeutic agents and advanced materials. Its ability to modulate enzymatic activity, suppress inflammation, and serve as a building block for functional polymers highlights its versatility. While further research is needed to optimize its properties and ensure its safe use, the potential applications of this compound are vast and continue to be explored by scientists around the world.
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